[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride [4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407714
InChI: InChI=1S/C11H13N3.ClH/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10;/h2-5,7-8H,6,12H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClN3
Molecular Weight: 223.70 g/mol

[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride

CAS No.:

Cat. No.: VC16407714

Molecular Formula: C11H14ClN3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride -

Specification

Molecular Formula C11H14ClN3
Molecular Weight 223.70 g/mol
IUPAC Name [4-(1-methylpyrazol-4-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H13N3.ClH/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10;/h2-5,7-8H,6,12H2,1H3;1H
Standard InChI Key CSVBIGYBCKUJCK-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C2=CC=C(C=C2)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride (IUPAC name: [4-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride) is a dihydrochloride salt with the molecular formula C₁₁H₁₅Cl₂N₃ and a molecular weight of 260.16 g/mol. Its structure comprises a pyrazole ring substituted with a methyl group at the 1-position, fused to a phenyl ring via a methylene bridge. The primary amine group on the phenyl ring forms a hydrochloride salt, enhancing solubility and stability in aqueous environments.

The canonical SMILES representation (CN1C=C(C=N1)C2=CC=C(C=C2)CN.Cl.Cl) and InChIKey (JRSZAMJOKKNBJZ-UHFFFAOYSA-N) provide precise descriptors for computational and structural analyses. The presence of two chloride ions in the salt form is critical for its crystallinity and reactivity in synthetic applications.

Physical Property Table

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₂N₃
Molecular Weight260.16 g/mol
IUPAC Name[4-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride
Canonical SMILESCN1C=C(C=N1)C2=CC=C(C=C2)CN.Cl.Cl
InChIKeyJRSZAMJOKKNBJZ-UHFFFAOYSA-N
PubChem Compound ID118377297
SolubilitySoluble in polar solvents (e.g., water, DMSO)
StabilityStable under ambient conditions

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride involves multi-step organic reactions. A common approach begins with the formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or alkynes. Subsequent functionalization introduces the phenylmethanamine group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The final step involves salt formation with hydrochloric acid to yield the dihydrochloride derivative.

Key intermediates include:

  • 1-Methylpyrazole-4-boronic acid: Used in cross-coupling reactions to attach the phenyl ring.

  • 4-Bromophenylmethanamine: Facilitates amine group introduction through palladium-catalyzed coupling.

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Large reactors employ continuous-flow systems to enhance reaction control, while chromatography-free purification methods, such as recrystallization or salt precipitation, streamline manufacturing. Quality control protocols ensure ≥95% purity, validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization and Analytical Methods

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm structural integrity. The methyl group on the pyrazole ring resonates at δ 3.8–4.0 ppm, while aromatic protons appear between δ 7.2–7.8 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 260.16, consistent with the molecular weight.

  • Infrared Spectroscopy (IR): Stretching vibrations for N-H (3300 cm⁻¹) and C-Cl (700 cm⁻¹) bonds validate salt formation.

Research Applications

Biochemical Studies

The compound’s primary amine group enables conjugation with fluorescent dyes or biotin tags, facilitating protein-binding assays. Researchers utilize it to study enzyme-substrate interactions, particularly in kinase and phosphatase pathways. For example, its pyrazole moiety mimics ATP-binding sites, making it a candidate for kinase inhibition studies.

Pharmacological Research

Biological Mechanisms and Interactions

Enzyme Inhibition

The pyrazole ring’s electron-deficient nature allows π-π stacking with aromatic residues in enzyme active sites. Molecular docking simulations predict strong binding affinities for cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), implicating roles in inflammation and cognitive disorders.

Receptor Modulation

Structural analogs of this compound exhibit allosteric modulation of GABA₀ receptors, potentiating chloride ion influx and neuronal hyperpolarization. Such mechanisms are under exploration for epilepsy treatment.

Future Directions in Research

Drug Development

Structural optimization could enhance blood-brain barrier permeability for neurological targets. Introducing electron-withdrawing groups may improve COX-2 selectivity.

Material Science

The compound’s rigid aromatic framework presents opportunities in organic electronics, such as hole-transport layers in perovskite solar cells.

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